9A1P9

Beschreibung

Eigenschaften

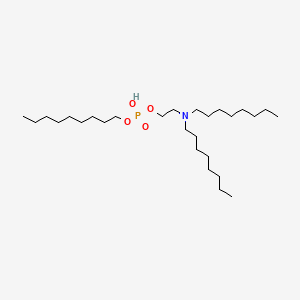

Molekularformel |

C27H58NO4P |

|---|---|

Molekulargewicht |

491.7 g/mol |

IUPAC-Name |

2-(dioctylamino)ethyl nonyl hydrogen phosphate |

InChI |

InChI=1S/C27H58NO4P/c1-4-7-10-13-16-19-22-26-31-33(29,30)32-27-25-28(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-27H2,1-3H3,(H,29,30) |

InChI-Schlüssel |

CSATVJSROKNRKV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCOP(=O)(O)OCCN(CCCCCCCC)CCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of 9A1P9: An In-depth Technical Guide to a Novel Ionizable Phospholipid for Organ-Selective Nucleic Acid Delivery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9A1P9 is a novel, multi-tail ionizable cationic phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1] As a key component of ionizable Phospholipid Nanoparticles (iPLNPs), this compound facilitates the efficient encapsulation and intracellular delivery of mRNA and components for CRISPR-Cas9 gene editing.[1][2] Its mechanism of action is centered on a pH-sensitive molecular structure that promotes the destabilization of endosomal membranes, a critical step for the cytoplasmic release of therapeutic payloads.[2][3] A distinguishing feature of this compound-formulated iPLNPs is their capacity for selective organ targeting (SORT), which can be modulated by the inclusion of different helper lipids, enabling preferential delivery to the liver, lungs, or spleen.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Endosomal Escape via Membrane Destabilization

The primary mechanism of action of this compound is the facilitation of endosomal escape for its nucleic acid cargo. This process is initiated by the acidic environment of the endosome, which triggers a conformational change in the this compound molecule, leading to the disruption of the endosomal membrane.

At physiological pH (around 7.4), the tertiary amine head group of this compound is largely neutral, allowing for stable formulation of the iPLNP. Upon endocytosis and subsequent acidification of the endosome (pH 5.0-6.5), the amine group becomes protonated. This protonation induces a zwitterionic head group and, combined with its three hydrophobic tails, causes this compound to adopt a cone-like molecular shape. This altered geometry is critical for its function.

The cone-shaped this compound molecules insert into the endosomal membrane, disrupting the natural lamellar phase of the lipid bilayer. This disruption promotes the formation of a non-bilayer hexagonal HII phase, which effectively destabilizes the membrane and leads to the release of the encapsulated mRNA or CRISPR-Cas9 components into the cytoplasm.[2][5]

Figure 1: pH-Dependent Mechanism of this compound for Endosomal Escape.

Quantitative Analysis of this compound-Mediated Delivery

The efficacy of this compound-containing iPLNPs has been quantified through a series of in vitro and in vivo experiments, demonstrating superior performance compared to benchmark lipids and the ability to achieve organ-selective delivery.

In Vivo mRNA Delivery and Organ Selectivity

The in vivo efficacy of this compound was evaluated by measuring the expression of firefly luciferase (Fluc) mRNA delivered by iPLNPs to various organs in mice. Formulations were optimized for targeted delivery to the liver, lungs, and spleen by incorporating different helper lipids.

| Formulation ID | Target Organ | iPLNP Composition (molar ratio) | Luciferase Expression (photons/s) | Fold Increase vs. DOPE |

| This compound-5A2-SC8 | Liver | This compound : 5A2-SC8 : Cholesterol : DMG-PEG2000 (25:30:30:1) | ~1 x 10⁹ | >10-fold |

| This compound-DDAB | Lungs | This compound : DDAB : Cholesterol : DMG-PEG2000 (60:30:40:0.4) | ~1 x 10⁸ | - |

| 10A1P16-MDOA | Spleen | 10A1P16 : MDOA : Cholesterol : DMG-PEG2000 | ~1 x 10⁷ | - |

| DOPE Control | Liver | DOPE : 5A2-SC8 : Cholesterol : DMG-PEG2000 | ~1 x 10⁸ | 1 |

| DSPC Control | Liver | DSPC : 5A2-SC8 : Cholesterol : DMG-PEG2000 | <1 x 10⁷ | <0.1 |

Data compiled from Liu et al., 2021. Fold increase is an approximation based on reported data.

Membrane Destabilization Assays

The membrane-destabilizing properties of this compound are a key indicator of its mechanism of action. These properties were assessed using pH-dependent hemolysis assays and Förster Resonance Energy Transfer (FRET) assays.

| Assay | Formulation | Condition | Result |

| Hemolysis Assay | This compound iPLNP | pH 5.5 | High Hemolysis |

| This compound iPLNP | pH 7.4 | Low Hemolysis | |

| FRET Assay | 10A1P10 iPLNP | pH 5.5 | High Lipid Fusion & Rupture |

| 10A1P10 iPLNP | pH 7.4 | Low Lipid Fusion & Rupture |

Qualitative summary based on data from Liu et al., 2021.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Formulation of Ionizable Phospholipid Nanoparticles (iPLNPs)

References

- 1. caymanchem.com [caymanchem.com]

- 2. Membrane destabilizing ionizable phospholipids for organ selective mRNA delivery and CRISPR/Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. Membrane-destabilizing ionizable phospholipids: Novel components for organ-selective mRNA delivery and CRISPR–Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

9A1P9 chemical structure and properties

An in-depth search for the chemical identifier "9A1P9" has yielded no specific results for a chemical compound with this designation in publicly available chemical databases and scientific literature. This identifier does not appear to correspond to a standard chemical name, CAS number, or other common identifiers.

It is possible that "this compound" is a non-standard internal code, a typographical error, or a designation for a compound that is not yet publicly disclosed.

To proceed with your request for a detailed technical guide, please provide a recognized chemical identifier such as:

-

Chemical Abstracts Service (CAS) Registry Number

-

International Union of Pure and Applied Chemistry (IUPAC) name

-

Common or trade name

-

PubChem Compound ID (CID)

-

SMILES string

-

InChI or InChIKey

Once a valid identifier is provided, a comprehensive technical guide can be developed, including its chemical structure, properties, relevant signaling pathways, and experimental protocols as requested.

Discovery and development of 9A1P9 phospholipid

An In-depth Technical Guide to 9A1P9 Phospholipid: A Novel Component for Organ-Selective mRNA Delivery and Gene Editing

Authored by: Gemini

December 15, 2025

Abstract

The advancement of nucleic acid-based therapeutics has been significantly hampered by the challenge of effective intracellular delivery, particularly the escape from endosomal compartments. This technical guide delves into the discovery and development of this compound, a novel multi-tail ionizable cationic phospholipid designed to overcome this critical barrier.[1][2][3] this compound has demonstrated remarkable efficacy in mediating organ-selective messenger RNA (mRNA) delivery and CRISPR-Cas9 gene editing in vivo.[1] This document provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols for its application, targeting researchers, scientists, and professionals in the field of drug development.

Introduction: The Endosomal Escape Problem

The therapeutic potential of mRNA and gene editing technologies like CRISPR-Cas9 is immense. However, their large size and negative charge prevent them from passively crossing cell membranes. While lipid nanoparticles (LNPs) have emerged as a leading delivery vehicle, their efficiency is often limited by the entrapment and subsequent degradation of their cargo within endosomes.[4][5][6][7] A crucial step for successful delivery is the release of the nucleic acid payload from the endosome into the cytoplasm where it can be translated (in the case of mRNA) or transported to the nucleus (for gene editing). This process, known as endosomal escape, remains a primary bottleneck in the development of potent nucleic acid therapies.[4][5][6][7]

Discovery and Design of this compound

To address the challenge of endosomal escape, a combinatorial library of ionizable phospholipids (B1166683) (iPhos) was synthesized, leading to the identification of this compound as a lead candidate.[4][8][9] The design of this compound is inspired by the composition of natural phospholipids found in biological membranes.[4] It is a multi-tail ionizable phospholipid, specifically 2-(dioctylamino)ethyl nonyl hydrogen phosphate, with the CAS Number 2760467-57-8.[1]

The key innovation in the design of this compound lies in its pH-sensitive zwitterionic headgroup and its three hydrophobic tails.[4] At physiological pH, the tertiary amine in the headgroup is neutral. However, in the acidic environment of the endosome (pH 5.5-6.5), the amine becomes protonated, leading to a zwitterionic state.[8][9] This change in charge, combined with the conical shape adopted by the molecule due to its multiple hydrophobic tails, is crucial for its function.[4]

Mechanism of Action: Facilitating Endosomal Escape

The unique molecular structure of this compound enables it to effectively disrupt endosomal membranes and release its cargo into the cytoplasm. The proposed mechanism of action involves the following steps:

-

LNP Uptake and Endosomal Acidification: Lipid nanoparticles containing this compound (termed iPLNPs) are taken up by cells via endocytosis. As the endosome matures, its internal pH drops.[6]

-

Protonation and Zwitterion Formation: The decreased pH within the endosome leads to the protonation of the tertiary amine on the this compound headgroup, creating a zwitterion.[8][9]

-

Membrane Insertion and Destabilization: The zwitterionic headgroup of this compound can readily insert into the endosomal membrane.[9] The conical shape of the this compound molecule, a result of its small headgroup and three bulky hydrophobic tails, promotes a change in the lipid bilayer's structure.[4]

-

Hexagonal Phase Transition: The accumulation of cone-shaped lipids like this compound within the endosomal membrane induces a transition from the normal lamellar phase to a non-bilayer hexagonal HII phase.[4][6][8][9] This phase transition disrupts the integrity of the endosomal membrane.

-

Cargo Release: The disruption of the endosomal membrane allows the encapsulated mRNA or CRISPR-Cas9 machinery to escape into the cytoplasm, where it can exert its therapeutic effect.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound-mediated endosomal escape.

Performance and Efficacy

This compound has demonstrated significantly higher in vivo efficacy compared to benchmark phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[6][8] When incorporated into lipid nanoparticles for the delivery of Firefly Luciferase (FLuc) mRNA, this compound-containing formulations showed a 40- to 965-fold increase in protein expression in the liver compared to formulations with DOPE or DSPC.[3][6][8]

Table 1: In Vivo Efficacy of this compound vs. Benchmark Phospholipids

| Phospholipid | FLuc mRNA Dose (mg/kg) | Target Organ | Relative Luciferase Expression (vs. Benchmark) | Reference |

| This compound | 0.25 | Liver | 40 - 965 fold higher | [8] |

| DOPE | 0.25 | Liver | Benchmark | [8] |

| DSPC | 0.25 | Liver | Benchmark | [8] |

Organ-Selective Delivery

A key advantage of this compound is its ability to be formulated with different helper lipids to achieve selective organ targeting (SORT).[4][8] By varying the helper lipid, iPLNPs can be directed to deliver their payload to the spleen, liver, or lungs.[4][5][6][8]

-

Spleen-selective delivery: Achieved by formulating this compound with the zwitterionic helper lipid DOPE.[6][8]

-

Liver-selective delivery: Achieved with ionizable cationic helper lipids such as MDOA, DODAP, and 5A2-SC8.[6][8]

-

Lung-selective delivery: Formulations with permanently cationic helper lipids like DDAB and DOTAP result in lung-specific expression.[6][8]

Table 2: Organ Selectivity of this compound Formulations with Different Helper Lipids

| Helper Lipid | Helper Lipid Type | Target Organ | mRNA | mRNA Dose (mg/kg) | Reference |

| DOPE | Zwitterionic | Spleen | FLuc | 0.25 | [8] |

| MDOA | Ionizable Cationic | Liver | FLuc | 0.25 | [8] |

| DODAP | Ionizable Cationic | Liver | FLuc | 0.25 | [8] |

| 5A2-SC8 | Ionizable Cationic | Liver | FLuc | 0.05 | [8] |

| DDAB | Permanently Cationic | Lung | FLuc | 0.25 | [8] |

| DOTAP | Permanently Cationic | Lung | FLuc | 0.25 | [8] |

| 5A2-SC8 | Ionizable Cationic | Liver | Cre | 0.25 | [10] |

| DDAB | Permanently Cationic | Lung | Cre | 0.25 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Formulation of this compound-containing Lipid Nanoparticles (iPLNPs)

Objective: To prepare iPLNPs for in vivo delivery of mRNA.

Materials:

-

This compound

-

Helper lipid (e.g., MDOA, DOPE, DDAB)

-

Cholesterol

-

DMG-PEG2000

-

mRNA (e.g., FLuc mRNA)

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Protocol:

-

Prepare a lipid stock solution in ethanol containing this compound, the chosen helper lipid, cholesterol, and DMG-PEG2000 at the desired molar ratio. For example, for liver-targeted delivery, a molar ratio of 25:30:30:1 (this compound:MDOA:chol:DMG-PEG2000) can be used.[8]

-

Prepare an aqueous solution of mRNA in citrate buffer (pH 4.0).

-

Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a specific flow rate ratio to induce nanoparticle self-assembly.

-

Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

-

Sterile-filter the final iPLNP formulation and store at 4°C.

Experimental Workflow: iPLNP Formulation

Caption: Workflow for the formulation of this compound iPLNPs.

In Vivo mRNA Delivery and Imaging

Objective: To assess the in vivo efficacy and organ selectivity of iPLNP formulations.

Materials:

-

iPLNP formulation containing FLuc mRNA

-

C57BL/6 mice

-

In vivo imaging system (IVIS)

-

Anesthesia

Protocol:

-

Administer the iPLNP formulation to C57BL/6 mice via intravenous (IV) injection at the desired mRNA dose (e.g., 0.05 - 0.25 mg/kg).[8]

-

At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.[8]

-

Image the mice using an IVIS to detect bioluminescence from the expressed luciferase.

-

Following whole-body imaging, euthanize the mice and isolate the organs of interest (liver, spleen, lungs, heart, kidneys).

-

Image the isolated organs to quantify organ-specific luciferase expression.

-

Process and quantify the images using appropriate software.[8]

Model Membrane Studies for Endosomal Escape

6.3.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the effect of this compound on membrane structure.

Protocol:

-

Prepare liposomes that mimic the composition of the endosomal membrane.

-

Incubate the endosomal mimic liposomes with this compound.

-

Acquire ³¹P NMR spectra of the endosomal mimic alone and the mixture with this compound.

-

Analyze the spectra for changes indicative of a transition to a hexagonal HII phase, which is characterized by a specific spectral line shape.[8][9]

6.3.2. Hemolysis Assay

Objective: To assess the membrane-disrupting activity of this compound at different pH values.

Protocol:

-

Prepare red blood cell (RBC) suspensions.

-

Incubate the RBCs with this compound or iPLNPs at various pH levels (e.g., pH 7.4, 6.5, 5.5).

-

Centrifuge the samples to pellet intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.

-

Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).[8][9]

6.3.3. Förster Resonance Energy Transfer (FRET) Assay

Objective: To measure lipid fusion and membrane rupture.

Protocol:

-

Prepare endosomal mimicking anionic liposomes containing a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rho-PE).[8]

-

In the intact liposomes, the close proximity of the FRET pair results in quenching of the donor fluorophore (NBD-PE).

-

Incubate the fluorescently labeled liposomes with iPLNPs at an acidic pH (e.g., 5.5).

-

Monitor the fluorescence of the donor fluorophore over time. An increase in donor fluorescence indicates lipid fusion and membrane disruption, as the distance between the donor and acceptor increases.[8]

Applications in Gene Editing

Beyond mRNA delivery, this compound-based iPLNPs have been successfully used for in vivo CRISPR-Cas9 gene editing.[1] By co-delivering Cas9 mRNA and a single-guide RNA (sgRNA), organ-specific gene editing has been demonstrated in liver and lung.[4][8] For instance, using a Cre-LoxP mouse model, iPLNPs formulated with this compound and 5A2-SC8 mediated Cre mRNA delivery to the liver, while formulations with DDAB targeted the lungs, resulting in tissue-specific expression of a reporter gene.[10]

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its rational design, based on an understanding of the endosomal escape barrier, has led to a highly effective and versatile tool for delivering nucleic acid therapeutics. The ability to achieve organ-selective delivery by simply altering the helper lipid composition opens up new possibilities for targeted therapies for a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to leverage the potential of this compound in their own work, paving the way for the next generation of genetic medicines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Orgasynth [orgasynth.com]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Membrane-destabilizing ionizable phospholipids: Novel components for organ-selective mRNA delivery and CRISPR–Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Membrane destabilizing ionizable phospholipids for organ selective mRNA delivery and CRISPR/Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of 9A1P9 in Advancing Lipid Nanoparticle-Mediated Therapeutic Delivery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics and gene editing technologies has underscored the critical need for sophisticated and efficient delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, with their success largely dictated by the strategic selection of lipid components. Among these, the novel multi-tail ionizable phospholipid, 9A1P9, has garnered significant attention for its unique structural characteristics and profound impact on the efficacy and tissue-selectivity of LNP formulations. This technical guide provides an in-depth exploration of the multifaceted role of this compound in LNP formulation, offering a comprehensive overview of its mechanism of action, its application in organ-selective drug delivery, and the experimental protocols that underpin its use.

Introduction to this compound: A Novel Ionizable Phospholipid

This compound is a synthetically engineered, multi-tail ionizable phospholipid distinguished by a zwitterionic head group and three hydrophobic tails.[][2] This unique molecular architecture positions this compound as a versatile component in LNP formulations, capable of acting as both a primary ionizable lipid and a helper lipid.[3] Its primary function is to facilitate the encapsulation of nucleic acid payloads and, critically, to promote their release into the cytoplasm of target cells.

Ionizable lipids are a cornerstone of modern LNP technology. They possess a positive charge at an acidic pH, which allows for the condensation of negatively charged nucleic acids during LNP formation.[2] At physiological pH, they remain neutral, minimizing toxicity.[2] Upon cellular uptake into the acidic environment of the endosome, these lipids become protonated, a key step in the process of endosomal escape and cargo release.[2]

Mechanism of Action: Facilitating Endosomal Escape

The efficacy of LNP-mediated delivery is heavily reliant on the ability of the encapsulated cargo to escape the endosome and reach the cytoplasm. This compound plays a crucial role in this process through a mechanism of membrane destabilization.[][4]

Upon endosomal acidification, the zwitterionic headgroup of this compound becomes protonated. This change in charge facilitates an interaction with anionic phospholipids (B1166683) present in the endosomal membrane, leading to the formation of cone-shaped ion pairs.[2] These structures are incompatible with the stable bilayer of the endosomal membrane, inducing a transition to a non-lamellar, inverted hexagonal (HII) phase.[2] This structural rearrangement disrupts the integrity of the endosomal membrane, allowing the encapsulated nucleic acid cargo to be released into the cytosol.[][2] Notably, this compound exhibits higher membrane-disruptive activity at acidic pH compared to neutral pH, ensuring its action is localized to the endosomal compartment.[4]

Figure 1: Mechanism of this compound-mediated endosomal escape of mRNA from LNPs.

Role in Organ-Selective Delivery

A significant breakthrough associated with this compound is its demonstrated ability to confer organ-selective delivery to LNP formulations.[5] By strategically combining this compound with different types of helper lipids, it is possible to direct the delivery of mRNA to specific tissues, including the liver, spleen, and lungs.[3][4][5] This "Selective Organ Targeting" (SORT) capability is a major advancement in the field, offering the potential to enhance therapeutic efficacy while minimizing off-target effects.[5]

The precise mechanism by which different helper lipids modulate the biodistribution of this compound-containing LNPs is an area of active investigation. It is hypothesized that the physicochemical properties of the resulting LNPs, such as their size, surface charge, and the protein corona they acquire in circulation, are key determinants of their organ tropism.

Figure 2: Logical relationship for organ-selective delivery using this compound with different helper lipids.

Quantitative Data and Formulation Parameters

The performance of this compound-containing LNPs is highly dependent on the precise molar ratios of the lipid components. The following tables summarize key formulation parameters and performance metrics from published studies.

Table 1: LNP Formulation Ratios for Organ-Selective Delivery

| Target Organ | This compound (mol%) | Helper Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Helper Lipid Type |

| Spleen | 55 | 30 (DOPE) | 45 | 0.2 (DMG-PEG2000) | Zwitterionic |

| Liver | 25 | 30 (5A2-SC8) | 30 | 1 (DMG-PEG2000) | Ionizable Cationic |

| Lungs | 60 | 30 (DDAB) | 40 | 0.4 (DMG-PEG2000) | Permanently Cationic |

Data sourced from MedchemExpress.com[4]

Table 2: Physicochemical Characteristics of this compound-Containing LNPs

| LNP Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| This compound/DDAB/Chol/PEG | ~150 | ~0.08 | ~ -2.5 |

Data sourced from Liu et al. (2021) as cited in Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics[6] and Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy.[7]

Table 3: Comparative In Vivo Efficacy

| LNP Formulation | Relative Luciferase Expression vs. Control | Fold Increase in Efficacy |

| This compound | Significantly Higher | 40- to 965-fold vs. DOPE/DSPC |

Data sourced from Liu et al. (2021)[5] and Tebubio.[8]

Experimental Protocols

The following provides a generalized workflow for the formulation and in vivo evaluation of this compound-containing LNPs based on methodologies described in the cited literature.

Figure 3: General experimental workflow for the formulation and evaluation of this compound LNPs.

LNP Formulation Protocol

-

Preparation of Lipid Stock Solution: Dissolve this compound, the chosen helper lipid (e.g., DOPE, 5A2-SC8, or DDAB), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratios (see Table 1).

-

Preparation of Nucleic Acid Solution: Dissolve the mRNA cargo (e.g., Firefly luciferase mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

-

LNP Assembly: Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined volume ratio, typically using a microfluidic mixing device. This process facilitates the self-assembly of the LNPs.

-

Purification and Buffer Exchange: Remove the ethanol and unencapsulated mRNA, and exchange the buffer to a physiologically compatible buffer (e.g., phosphate-buffered saline, pH 7.4). This is commonly achieved through dialysis or tangential flow filtration.

In Vivo Evaluation Protocol

-

Animal Model: Utilize an appropriate animal model, such as C57BL/6 mice.[4]

-

Administration: Administer the LNP formulation systemically, typically via intravenous injection. The dosage will depend on the specific study, with reported values ranging from 0.05 mg/kg to 0.25 mg/kg of mRNA.[5][9]

-

Assessment of Protein Expression: At a predetermined time point post-injection (e.g., 6 hours), assess the expression of the reporter protein in various organs.[6] For luciferase mRNA, this is accomplished through in vivo bioluminescence imaging.

-

Data Analysis: Quantify the bioluminescence signal from each organ to determine the tissue-specific delivery efficiency of the LNP formulation.

Challenges and Future Directions

Despite its promising attributes, the use of multi-tail ionizable lipids like this compound is not without its challenges. These lipids often possess stable backbones and may exhibit low degradability, raising potential concerns regarding long-term toxicity and immunogenicity with repeated dosing.[2][10] Therefore, thorough safety and toxicology studies are crucial in the preclinical development of any this compound-based LNP formulation.

Future research will likely focus on optimizing the structure of this compound and other multi-tail ionizable lipids to enhance their biodegradability and safety profiles without compromising their high delivery efficiency. Furthermore, a deeper understanding of the molecular interactions that govern the organ-selective properties of these LNPs will enable the rational design of next-generation delivery systems with even greater precision and therapeutic potential.

Conclusion

This compound represents a significant advancement in the field of lipid-based drug delivery. Its unique multi-tail structure and ability to act as a potent membrane-destabilizing agent contribute to its superior in vivo efficacy. The capacity to achieve organ-selective delivery through rational formulation with different helper lipids opens up new avenues for the development of targeted mRNA therapeutics and gene editing strategies. As our understanding of this powerful tool continues to grow, this compound and similar ionizable phospholipids are poised to play a central role in the clinical translation of a new generation of genetic medicines.

References

- 2. swingle-lab.com [swingle-lab.com]

- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Membrane destabilizing ionizable phospholipids for organ selective mRNA delivery and CRISPR/Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tebubio.com [tebubio.com]

- 9. researchgate.net [researchgate.net]

- 10. cytivalifesciences.com [cytivalifesciences.com]

9A1P9: A Technical Guide to Organ-Selective mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel ionizable phospholipid 9A1P9 and its application in formulating lipid nanoparticles (iPLNPs) for potent and organ-selective delivery of messenger RNA (mRNA). This compound represents a significant advancement in non-viral gene delivery, offering a versatile platform for therapeutic applications requiring targeted protein expression or gene editing in specific tissues.

Core Concept: this compound-Mediated Endosomal Escape

The efficacy of this compound hinges on its unique chemical structure, which facilitates endosomal escape, a critical barrier in nucleic acid delivery.[1][2] Comprising a pH-switchable zwitterionic head and three hydrophobic tails, this compound is designed to interact with endosomal membranes.[1][2] In the acidic environment of the endosome, the this compound molecule adopts a cone shape, which promotes the transformation of the lipid bilayer into a hexagonal (HII) phase. This structural change destabilizes the endosomal membrane, allowing the encapsulated mRNA cargo to be released into the cytoplasm where it can be translated into protein.[1][2]

Organ-Selective Delivery: The SORT Strategy

A key innovation enabled by this compound is its synergistic function with different "helper" lipids to achieve Selective Organ Targeting (SORT).[1][2] By altering the class of helper lipid in the iPLNP formulation, the biodistribution of the delivered mRNA can be directed to the spleen, liver, or lungs. This is attributed to the different surface charges of the nanoparticles which influence their interaction with serum proteins and subsequent uptake by different organs.[3]

References

An In-depth Technical Guide to 9A1P9 for CRISPR-Cas9 Gene Editing

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 9A1P9, a novel ionizable phospholipid, and its pivotal role in the delivery of CRISPR-Cas9 components for in vivo gene editing. It details the mechanism of action, experimental validation, and protocols for its application.

Introduction to this compound

This compound is a rationally designed, multi-tail ionizable phospholipid that has emerged as a critical component in advanced lipid nanoparticle (LNP) formulations for nucleic acid delivery.[1][2] Unlike traditional phospholipids (B1166683) used in LNPs, this compound is engineered to facilitate endosomal escape, a major rate-limiting barrier in the delivery of genetic material such as messenger RNA (mRNA) and single-guide RNA (sgRNA) to the cytoplasm.[3] Its chemical structure features a pH-switchable zwitterionic headgroup and three hydrophobic tails. This configuration allows this compound to remain neutral at physiological pH and become protonated and positively charged within the acidic environment of the endosome. This pH-responsive behavior is central to its function.[3]

The core function of this compound in the context of CRISPR-Cas9 is to act as a highly efficient component of the delivery vehicle, specifically ionizable Phospholipid Nanoparticles (iPLNPs), ensuring that the Cas9 nuclease and sgRNA cargo reach the cellular cytoplasm to perform gene editing.

Mechanism of Action: Enhancing Endosomal Escape

The efficacy of this compound hinges on its ability to destabilize the endosomal membrane. After an iPLNP is taken up by a cell via endocytosis, the endosome undergoes acidification.

-

Protonation: The ionizable amine in the this compound headgroup becomes protonated in the low-pH endosomal environment.

-

Shape Transition: This change in charge induces a structural transformation in the this compound molecule, causing it to adopt a cone-like shape.

-

Membrane Destabilization: The accumulation of these cone-shaped lipids within the endosomal membrane promotes a transition from a stable lipid bilayer to an unstable, non-bilayer hexagonal phase.

-

Cargo Release: This disruption of the membrane integrity facilitates the release of the encapsulated CRISPR-Cas9 components (e.g., Cas9 mRNA and sgRNA) from the endosome into the cytoplasm, where they can be translated and trafficked to the nucleus to enact gene editing.

This mechanism represents a significant improvement over previous LNP formulations, leading to substantially higher in vivo efficacy.[4]

Application in Organ-Selective Gene Editing

A key innovation enabled by this compound is the development of Selective Organ Targeting (SORT) iPLNPs. By combining this compound with different classes of helper lipids, researchers can direct the delivery of CRISPR-Cas9 machinery to specific organs following intravenous administration.[4][5] This has been demonstrated for the spleen, liver, and lungs.

The organ selectivity is determined by the overall charge and properties conferred by the helper lipid in the formulation:

-

Zwitterionic Helper Lipids (e.g., DOPE): Formulations with these lipids tend to target the spleen .

-

Ionizable Cationic Helper Lipids (e.g., 5A2-SC8): These formulations preferentially accumulate in the liver .[4]

-

Permanently Cationic Helper Lipids (e.g., DDAB): These result in iPLNPs that target the lungs .[4]

Quantitative Data and Performance

This compound-based iPLNPs have demonstrated superior performance compared to nanoparticles formulated with benchmark phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). In vivo studies have shown that this compound can exhibit 40- to 965-fold higher efficacy in mRNA delivery.[4]

Table 1: Organ-Selective iPLNP Formulations for CRISPR-Cas9 Delivery Molar ratios of lipid components used in organ-targeting formulations.

| Target Organ | Helper Lipid Class | Helper Lipid Example | This compound | Helper Lipid | Cholesterol | DMG-PEG2000 |

| Liver | Ionizable Cationic | 5A2-SC8 | 25% | 30% | 30% | 1% |

| Lungs | Permanently Cationic | DDAB | 60% | 30% | 40% | 0.4% |

| Spleen | Zwitterionic | DOPE | 55% | 30% | 45% | 0.2% |

Table 2: In Vivo Gene Editing Efficiency Summary of representative gene editing results in mice using this compound-iPLNPs to deliver Cas9 mRNA and sgRNA.

| Target Organ | Formulation | Target Gene | Mouse Model | Editing Efficiency (%) |

| Liver | This compound–5A2-SC8 | tdTomato (reporter) | Ai9 | > 10% |

| Lungs | This compound-DDAB | tdTomato (reporter) | Ai9 | ~ 5% |

| Liver | This compound–5A2-SC8 | PTEN (endogenous) | C57BL/6 | ~ 6.1% |

| Lungs | This compound-DDAB | PTEN (endogenous) | C57BL/6 | ~ 4.2% |

| Note: Efficiency was quantified by T7E1 assay. The total RNA dose was 0.75 mg/kg.[4] |

Experimental Protocols

This protocol outlines the formulation of iPLNPs using microfluidic mixing, which ensures reproducible and uniform particle formation.

-

Lipid Stock Preparation:

-

Dissolve this compound, the selected helper lipid (e.g., 5A2-SC8), cholesterol, and DMG-PEG2000 in ethanol (B145695) to prepare a lipid stock solution. The molar ratios should correspond to the target organ as specified in Table 1.

-

-

Nucleic Acid Preparation:

-

Dilute Cas9 mRNA and sgRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). Rapid mixing precipitates the lipids around the nucleic acid core, forming the iPLNPs.

-

-

Dialysis and Sterilization:

-

Dialyze the resulting nanoparticle solution against sterile phosphate-buffered saline (PBS, pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH.

-

Sterilize the final iPLNP solution by passing it through a 0.22 µm filter.

-

Characterize the particles for size, polydispersity, and encapsulation efficiency.

-

This protocol describes the systemic administration of iPLNPs to achieve organ-specific gene editing.

-

Animal Models:

-

Use appropriate mouse models. For reporter assays, Ai9 mice, which contain a loxP-STOP-loxP cassette upstream of a tdTomato reporter, are common.[6] For endogenous gene editing, wild-type strains like C57BL/6 are used.

-

-

Administration:

-

Administer the sterile iPLNP solution to mice (e.g., 6-8 weeks old) via intravenous (i.v.) injection, typically through the tail vein.

-

The dosage should be calculated based on the total RNA content (e.g., 0.75 mg RNA per kg body weight).

-

-

Tissue Harvesting:

-

After a set period (e.g., 48-72 hours), humanely euthanize the mice.

-

Perfuse the animals with PBS and harvest the target organs (liver, lungs, spleen) and non-target organs for analysis.

-

Tissues can be flash-frozen for genomic DNA extraction or fixed for histological analysis.

-

The T7E1 assay is used to detect and quantify insertion/deletion (indel) mutations generated by CRISPR-Cas9.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested tissues.

-

PCR Amplification:

-

Design PCR primers to amplify a 400-1000 bp region surrounding the target site of the sgRNA.

-

Perform PCR on the extracted genomic DNA.

-

-

Heteroduplex Formation:

-

Denature the PCR products by heating to 95°C.

-

Slowly re-anneal the DNA by gradually cooling. This allows wild-type and edited DNA strands to form heteroduplexes with mismatches at the indel site.

-

-

T7E1 Digestion:

-

Incubate the re-annealed PCR products with T7 Endonuclease I, which specifically recognizes and cleaves at these mismatch sites.

-

-

Gel Electrophoresis:

-

Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments in addition to the main PCR band indicates successful gene editing.

-

Quantify the band intensities using densitometry to estimate the percentage of gene modification.

-

Conclusion

This compound represents a significant advancement in non-viral delivery technology for gene therapies. Its unique pH-responsive, membrane-destabilizing properties directly address the critical challenge of endosomal escape, dramatically improving the in vivo efficacy of CRISPR-Cas9 systems. The ability to formulate this compound into SORT-iPLNPs for tissue-specific gene editing opens new avenues for developing targeted genetic medicines with minimized off-target effects in non-target organs. The data and protocols presented herein provide a foundational guide for researchers and developers aiming to leverage this powerful delivery platform.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pnabio.com [pnabio.com]

- 5. CRISPR/Cas9-mediated knockin of IRES-tdTomato at Ins2 locus reveals no RFP-positive cells in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient in vivo neuronal genome editing in the mouse brain using nanocapsules containing CRISPR-Cas9 ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

9A1P9 and membrane destabilization explained

An In-depth Technical Guide on 9A1P9 and Membrane Destabilization for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multi-tailed, ionizable phospholipid that has demonstrated significant potential in enhancing the in vivo delivery of mRNA and CRISPR/Cas9 gene editing machinery.[1][2] Its unique pH-sensitive structure allows for efficient destabilization of endosomal membranes, a critical barrier in nucleic acid therapeutics.[3][4] This guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function, with a focus on its role in membrane destabilization.

Core Concept: pH-Dependent Membrane Destabilization

At the heart of this compound's efficacy is its ability to respond to the acidic environment of the endosome.[3][5] At physiological pH, the ionizable amine group of this compound is neutral.[5][6] However, upon endocytosis and subsequent acidification of the endosome, the tertiary amine becomes protonated, creating a zwitterionic head group.[3][4] This structural change, in conjunction with its three hydrophobic tails, results in a cone-shaped molecular geometry.[3] This cone shape is critical for inducing a transition in the endosomal membrane from a lamellar phase to a non-bilayer hexagonal HII phase.[3][6] This phase transition disrupts the integrity of the endosomal membrane, facilitating the release of the encapsulated therapeutic cargo into the cytoplasm.[3][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound-mediated endosomal escape.

Quantitative Data on Efficacy

Lipid nanoparticles formulated with this compound (iPLNPs) have shown markedly superior performance in vivo compared to those formulated with benchmark phospholipids (B1166683) such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[3][6]

| Comparison Metric | This compound iPLNPs vs. DOPE/DSPC LNPs | Reference |

| In Vivo Efficacy | 40- to 965-fold higher | [1][3][6] |

| Organ Targeting | Spleen, Liver, and Lungs (with specific helper lipids) | [3][5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the membrane-destabilizing properties of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Phase Transformation

Objective: To determine if this compound induces a hexagonal HII phase transition in a model endosomal membrane.

Methodology:

-

Prepare liposomes that mimic the composition of the endosomal membrane.

-

Mix the endosomal mimic liposomes with iPLNPs containing this compound.

-

Acquire ³¹P NMR spectra of the endosomal mimic alone and the mixture.

-

Analyze the spectra for a peak characteristic of the hexagonal HII phase, which indicates a non-bilayer structure and membrane disruption.[6]

Hemolysis Assay for Membrane Disruption

Objective: To assess the pH-dependent membrane-disrupting activity of this compound by measuring the lysis of red blood cells.

Methodology:

-

Prepare suspensions of red blood cells in buffers of varying pH (e.g., pH 5.5, 6.5, 7.4).

-

Add different concentrations of this compound or iPLNPs to the red blood cell suspensions.

-

Incubate the mixtures for a defined period.

-

Centrifuge the samples to pellet intact cells.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (buffer only). A higher percentage of hemolysis at acidic pH indicates pH-sensitive membrane disruption.[3][4]

Förster Resonance Energy Transfer (FRET) Assay for Lipid Fusion

Objective: To measure the fusion of iPLNPs with model membranes, indicating membrane destabilization.

Methodology:

-

Prepare two populations of model liposomes: one labeled with a FRET donor fluorophore (e.g., NBD-PE) and the other with a FRET acceptor fluorophore (e.g., Rhodamine-PE).

-

Mix the labeled liposomes with unlabeled iPLNPs containing this compound at an acidic pH (e.g., 5.5).

-

Monitor the change in fluorescence intensity over time. An increase in the acceptor fluorescence and a decrease in the donor fluorescence indicate the close proximity of the fluorophores due to lipid mixing, signifying membrane fusion and rupture.[6]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound-formulated LNPs for mRNA delivery.

Selective Organ Targeting (SORT)

A key advantage of this compound is its versatility in mediating organ-selective delivery when combined with different classes of helper lipids.[3][6] This "SORT" capability is crucial for directing therapies to specific tissues and minimizing off-target effects.[3][5]

| Helper Lipid Class | Predominant Target Organ |

| Zwitterionic (e.g., DOPE) | Spleen |

| Ionizable Cationic (e.g., 5A2-SC8) | Liver |

| Permanently Cationic (e.g., DDAB) | Lungs |

This relationship can be visualized as follows:

Conclusion

This compound represents a significant advancement in lipid nanoparticle technology for nucleic acid delivery. Its pH-sensitive mechanism of membrane destabilization, leading to efficient endosomal escape, addresses a major bottleneck in the field. The ability to achieve organ-selective delivery through rational formulation with helper lipids further underscores its potential for developing targeted and effective genetic medicines. The experimental frameworks provided herein offer a robust starting point for researchers and drug developers looking to leverage the capabilities of this compound in their therapeutic programs.

References

- 1. This compound - Echelon Biosciences [echelon-inc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Membrane destabilizing ionizable phospholipids for organ selective mRNA delivery and CRISPR/Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Membrane-destabilizing ionizable phospholipids: Novel components for organ-selective mRNA delivery and CRISPR–Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Application of 9A1P9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for utilizing 9A1P9, a novel ionizable phospholipid, for in vivo applications. This compound has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of messenger RNA (mRNA) and CRISPR/Cas9 gene editing machinery. Its unique properties facilitate enhanced endosomal escape and organ-selective targeting, representing a significant advancement in the field of gene therapy.

Mechanism of Action: Enhanced Endosomal Escape

This compound is a multi-tail ionizable phospholipid designed to overcome one of the primary barriers to in vivo gene delivery: the release of cargo from the endosome into the cytoplasm.[1][2] Its mechanism of action is distinct from traditional phospholipids (B1166683). In the acidic environment of the endosome (pH ~5.5-6.5), the tertiary amine of this compound becomes protonated, inducing a zwitterionic head group.[3] This change, combined with its multiple hydrophobic tails, gives the molecule a cone shape. This "shape-shifting" property promotes the formation of a non-bilayer hexagonal HII phase within the endosomal membrane.[3][4][5] This structural transition destabilizes the endosomal membrane, leading to the efficient release of the encapsulated genetic material (mRNA or CRISPR/Cas9 components) into the cytoplasm where it can exert its biological function.[6]

References

- 1. This compound - Echelon Biosciences [echelon-inc.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Membrane destabilizing ionizable phospholipids for organ selective mRNA delivery and CRISPR/Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-destabilizing ionizable phospholipids: Novel components for organ-selective mRNA delivery and CRISPR–Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Understanding the Ionizable Nature of 9A1P9: A Technical Guide for Drug Development Professionals

Introduction

The ionizable nature of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The extent of ionization, governed by the molecule's pKa and the pH of the surrounding environment, profoundly influences its solubility, permeability, protein binding, and ultimately, its therapeutic efficacy and safety profile. This document provides an in-depth technical overview of the ionizable characteristics of 9A1P9, a novel therapeutic agent. A comprehensive understanding of these properties is essential for researchers, scientists, and drug development professionals to optimize its formulation, predict its in vivo behavior, and unlock its full therapeutic potential.

Physicochemical Properties of this compound

The ionizable groups within this compound contribute significantly to its overall physicochemical profile. The primary acidic and basic dissociation constants (pKa) have been determined experimentally and are summarized below. These values are fundamental for predicting the charge state of this compound in different physiological compartments.

Table 1: Ionization Constants of this compound

| Parameter | Value (at 25°C) | Method |

| Acidic pKa (pKa₁) | 3.8 ± 0.1 | Potentiometric Titration |

| Basic pKa (pKa₂) | 8.2 ± 0.2 | UV-Metric Titration |

Experimental Protocols

The determination of the ionization constants of this compound was conducted using established and validated methodologies to ensure accuracy and reproducibility.

1. Potentiometric Titration for Acidic pKa Determination

-

Objective: To determine the acidic dissociation constant (pKa₁) of this compound.

-

Materials: this compound standard, degassed deionized water, certified 0.1 M hydrochloric acid (HCl), certified 0.1 M sodium hydroxide (B78521) (NaOH), potassium chloride (KCl) for ionic strength adjustment.

-

Instrumentation: Calibrated pH meter with a glass electrode, automatic titrator, temperature-controlled reaction vessel.

-

Procedure:

-

A 1 mM solution of this compound was prepared in deionized water with 0.15 M KCl to maintain constant ionic strength.

-

The solution was placed in the temperature-controlled vessel and maintained at 25°C.

-

The solution was initially acidified to approximately pH 2 with 0.1 M HCl.

-

A standardized 0.1 M NaOH solution was used as the titrant and was added in small, precise increments by the automatic titrator.

-

The pH of the solution was recorded after each addition of titrant, allowing for equilibration.

-

The titration was continued until the pH reached approximately 12.

-

The pKa was determined from the titration curve by calculating the pH at which the concentrations of the acidic and conjugate base forms of this compound were equal (half-equivalence point). The data was analyzed using Henderson-Hasselbalch equation-based software.

-

2. UV-Metric Titration for Basic pKa Determination

-

Objective: To determine the basic dissociation constant (pKa₂) of this compound, particularly for compounds with chromophores that change absorbance with ionization state.

-

Materials: this compound standard, a series of buffer solutions with known pH values ranging from 7 to 10, deionized water.

-

Instrumentation: UV-Vis spectrophotometer with a thermostatted cuvette holder.

-

Procedure:

-

A stock solution of this compound was prepared.

-

A series of solutions were prepared by diluting the this compound stock into the different pH buffers to a final constant concentration.

-

The UV-Vis spectrum of each solution was recorded from 200 to 400 nm at 25°C.

-

The absorbance at a specific wavelength, where the largest change upon ionization was observed, was plotted against the pH of the buffer.

-

The resulting sigmoidal curve was fitted to the appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Visualizations

Signaling Pathway

The therapeutic effect of this compound is hypothesized to be mediated through the inhibition of the hypothetical "Kinase Signaling Cascade." The ionization state of this compound is crucial for its interaction with the ATP-binding pocket of Kinase A.

Caption: Hypothetical signaling pathway inhibited by the anionic form of this compound.

Experimental Workflow

The following diagram outlines the workflow for determining the pKa of this compound using UV-metric titration.

Caption: Workflow for pKa determination of this compound via UV-metric titration.

Preliminary Research Applications of 9A1P9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9A1P9 is a novel, multi-tail ionizable phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1][2][3] Its unique chemical structure facilitates the formation of stable lipid nanoparticles (LNPs) and promotes efficient endosomal escape, a critical barrier in intracellular drug delivery.[4][5] Developed as a key component of ionizable phospholipid nanoparticles (iPLNPs), this compound has shown remarkable efficacy in the organ-selective delivery of messenger RNA (mRNA) and CRISPR/Cas9 gene-editing components.[4][6] This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its role in formulating LNPs for targeted therapeutic delivery.

Core Concepts and Mechanism of Action

At the heart of this compound's functionality is its pH-switchable, zwitterionic head and three-tailed hydrophobic structure.[4][5] At physiological pH, this compound is neutral, contributing to the stability of the LNP in circulation. However, upon endocytosis into the acidic environment of the endosome, the tertiary amine in the headgroup of this compound becomes protonated.[5] This charge switch induces a conformational change, causing the iPLNP to adopt a cone shape that facilitates the disruption of the endosomal membrane and the release of its nucleic acid cargo into the cytoplasm.[4] This mechanism of membrane destabilization is significantly more efficient than that of conventional phospholipids (B1166683) like DOPE and DSPC.[5]

Data Presentation

LNP Formulation and Physicochemical Properties

The formulation of this compound-containing LNPs (iPLNPs) is modular and can be tailored for specific applications by incorporating different helper lipids.[6][7] The molar ratios of the lipid components are critical for achieving desired particle size, stability, and in vivo performance.

| LNP Component | Liver-Targeting Formulation (molar ratio) | Spleen-Targeting Formulation (molar ratio) | Lung-Targeting Formulation (molar ratio) | Function |

| This compound | 25 | 55 | 60 | Primary ionizable phospholipid for endosomal escape |

| Helper Lipid | 5A2-SC8 (30) | DOPE (30) | DDAB (30) | Modulates organ targeting and particle stability |

| Cholesterol | 30 | 45 | 40 | Stabilizes the lipid bilayer |

| DMG-PEG2000 | 1 | 0.2 | 0.4 | Provides a hydrophilic shield, increasing circulation time |

Table 1: Representative molar ratios for organ-selective iPLNP formulations. Note that the specific helper lipid is key to directing organ tropism.[7]

In Vivo Efficacy of this compound-LNPs for mRNA Delivery

The efficacy of this compound-containing LNPs for in vivo mRNA delivery has been demonstrated in murine models using Firefly luciferase (FLuc) mRNA. The data below summarizes the relative luminescence observed in different organs following intravenous administration of organ-selective LNP formulations.

| Target Organ | LNP Formulation | FLuc mRNA Dose (mg/kg) | Relative Luminescence (photons/s/cm²/sr) |

| Liver | This compound-5A2-SC8 | 0.05 | ~1 x 10⁹ |

| Spleen | This compound-DOPE | 0.25 | ~1 x 10⁸ |

| Lung | This compound-DDAB | 0.25 | ~1 x 10⁸ |

Table 2: In vivo luciferase expression in C57BL/6 mice 6 hours post-injection of organ-targeting iPLNPs. Data are representative values extrapolated from published studies.[5][8][9][10][11]

In Vivo Efficacy of this compound-LNPs for CRISPR/Cas9 Gene Editing

The utility of this compound extends to the delivery of CRISPR/Cas9 components for in vivo gene editing. The following table presents representative data on gene editing efficiency in different organs, as quantified by the T7 Endonuclease I (T7E1) assay.

| Target Organ | LNP Formulation | Total RNA Dose (mg/kg) | Target Gene | Gene Editing Efficiency (%) |

| Liver | This compound-5A2-SC8 | 0.75 | PTEN | ~15-20% |

| Lung | This compound-DDAB | 0.75 | PTEN | ~10-15% |

Table 3: Representative in vivo gene editing efficiencies in C57BL/6 mice following a single intravenous dose of iPLNPs co-encapsulating Cas9 mRNA and sgRNA targeting the PTEN gene. Editing efficiency was determined by T7E1 assay.[12]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating this compound-containing LNPs using a microfluidic mixing device.

Materials:

-

This compound, helper lipid, cholesterol, and DMG-PEG2000 dissolved in ethanol (B145695).

-

mRNA or Cas9 mRNA/sgRNA dissolved in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

-

Microfluidic mixing device and cartridges.

-

Dialysis cassettes (10 kDa MWCO).

-

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare the lipid mixture in ethanol according to the desired molar ratios (see Table 1).

-

Prepare the nucleic acid solution in the acidic aqueous buffer.

-

Set up the microfluidic mixing device with a total flow rate and flow rate ratio appropriate for generating LNPs in the desired size range (typically 80-150 nm). A common flow rate ratio is 3:1 (aqueous:ethanolic).

-

Load the lipid and nucleic acid solutions into separate syringes and initiate mixing.

-

Collect the resulting LNP solution.

-

Dialyze the LNP solution against PBS at 4°C for at least 12 hours to remove ethanol and raise the pH to 7.4.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

-

Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.

In Vivo mRNA Delivery and Bioluminescence Imaging in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of this compound-LNPs for mRNA delivery.

Materials:

-

FLuc mRNA-loaded LNPs.

-

C57BL/6 mice (6-8 weeks old).

-

D-luciferin solution (15 mg/mL in PBS).

-

In vivo imaging system (IVIS) or equivalent.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Administer the FLuc mRNA-LNPs to mice via intravenous (tail vein) injection at the desired dose.

-

At 6 hours post-injection, anesthetize the mice.

-

Inject D-luciferin intraperitoneally (150 mg/kg).

-

Wait 10 minutes for substrate distribution.

-

Acquire bioluminescence images using the IVIS.

-

Quantify the luminescence signal in specific organs using the accompanying software.

-

For ex vivo analysis, euthanize the mice, harvest the organs, and image them in a petri dish containing D-luciferin solution.[8][9][13]

Quantification of Gene Editing using the T7 Endonuclease I (T7E1) Assay

This protocol describes a method to quantify the frequency of insertions and deletions (indels) generated by CRISPR/Cas9-mediated gene editing.

Materials:

-

Genomic DNA extracted from target tissues.

-

PCR primers flanking the target site.

-

High-fidelity DNA polymerase.

-

T7 Endonuclease I and reaction buffer.

-

Agarose (B213101) gel electrophoresis system.

-

Gel imaging system and analysis software (e.g., ImageJ).

Procedure:

-

Extract genomic DNA from the organs of interest.

-

Amplify the target locus using PCR with high-fidelity polymerase.

-

Purify the PCR product.

-

Denature and re-anneal the PCR products to form heteroduplexes:

-

95°C for 10 minutes.

-

Ramp down to 85°C at -2°C/second.

-

Ramp down to 25°C at -0.1°C/second.

-

-

Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-60 minutes.

-

Run the digested products on a 2% agarose gel.

-

Image the gel and quantify the band intensities of the uncut and cleaved DNA fragments.

-

Calculate the indel frequency using the formula: % indel = 100 * (1 - (1 - (sum of cleaved fragments) / (sum of cleaved fragments + uncut fragment)))^0.5[14][15]

Mandatory Visualization

Caption: Workflow of this compound-LNP mediated nucleic acid delivery.

Caption: Experimental workflow for in vivo evaluation of this compound-LNPs.

Caption: Mechanism of this compound-mediated endosomal escape.

References

- 1. goldbio.com [goldbio.com]

- 2. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]

- 3. diagenode.com [diagenode.com]

- 4. Membrane destabilizing ionizable phospholipids for organ selective mRNA delivery and CRISPR/Cas gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 10. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hort.ifas.ufl.edu [hort.ifas.ufl.edu]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 9A1P9-Mediated mRNA Delivery to the Spleen

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of messenger RNA (mRNA) to specific organs holds immense therapeutic potential for a variety of diseases, including genetic disorders, infectious diseases, and cancer. The spleen, a key organ of the immune system, is a particularly attractive target for mRNA-based therapies such as vaccines and immunotherapies. This document provides detailed application notes and protocols for the use of the novel ionizable phospholipid, 9A1P9, in lipid nanoparticle (LNP) formulations designed for preferential mRNA delivery to the spleen.

The this compound-based LNP system leverages a multi-component lipid formulation where the interplay between the ionizable lipid and helper lipids dictates organ tropism. Specifically, the combination of this compound with a zwitterionic helper lipid has been demonstrated to effectively target the spleen for mRNA expression. These protocols are based on findings from preclinical studies and are intended to provide a comprehensive guide for the formulation, characterization, and in vivo application of these spleen-tropic LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound-based LNP formulations for spleen-targeted mRNA delivery.

Table 1: this compound LNP Formulation for Splenic Delivery

| Component | Molar Ratio (%) |

| This compound | 46 |

| DDAB | 23 |

| Cholesterol | 30.7 |

| DMG-PEG | 0.3 |

Table 2: Physicochemical Properties of Spleen-Targeting this compound LNPs

| Parameter | Value |

| Particle Size | ~150 nm |

| Ionizable Lipid:mRNA Ratio | 18:1 (w/w) |

Table 3: In Vivo Transfection Efficiency in Spleen Cell Populations (0.3 mg/kg single injection of Cre mRNA)

| Spleen Cell Type | Transfection Efficiency (%) |

| B cells | 12 |

| T cells | 10 |

| Macrophages | 20 |

Table 4: In Vivo Gene Editing Efficiency in the Spleen

| Target Gene | LNP Dose (mg/kg) | Gene Editing Efficiency (%) |

| PTEN | 0.75 | 28.3 |

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Spleen-Targeted mRNA Delivery

This protocol describes the preparation of this compound-containing LNPs for splenic delivery of mRNA using a microfluidic mixing method.

Materials:

-

This compound (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (zwitterionic helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

-

mRNA transcript in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Ethanol (B145695), molecular biology grade

-

Nuclease-free water

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG in ethanol.

-

Combine the lipid stock solutions in a sterile, RNase-free tube to achieve the desired molar ratio (e.g., a specific ratio that has been optimized for spleen targeting, which often involves a higher percentage of the zwitterionic helper lipid DOPE).

-

-

mRNA Solution Preparation:

-

Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). This acidic environment ensures the ionization of this compound for efficient encapsulation.

-

-

LNP Formulation using Microfluidics:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

-

Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

-

Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the mRNA.

-

-

Purification and Concentration:

-

Dialyze the resulting LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Concentrate the purified LNPs using a centrifugal filter device if necessary.

-

-

Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Zeta Potential:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the zeta potential to determine the surface charge of the nanoparticles.

2. mRNA Encapsulation Efficiency:

-

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen assay).

-

Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol 3: In Vivo Administration of this compound LNPs for Spleen Targeting

Materials:

-

This compound-LNP-mRNA formulation

-

Experimental animals (e.g., C57BL/6 mice)

-

Sterile syringes and needles

Procedure:

-

Dose Preparation:

-

Dilute the LNP-mRNA formulation in sterile PBS to achieve the desired final dose (e.g., 0.3 mg/kg or 0.75 mg/kg).

-

-

Administration:

-

Administer the formulation to the animals via intravenous (IV) injection (e.g., through the tail vein).

-

-

Post-injection Monitoring and Analysis:

-

Monitor the animals for any adverse effects.

-

At a predetermined time point (e.g., 24-48 hours post-injection), euthanize the animals and harvest the spleen and other organs for analysis.

-

For protein expression analysis, tissue can be processed for immunohistochemistry, western blotting, or flow cytometry.

-

For gene editing analysis, genomic DNA can be extracted from spleen cells for sequencing.

-

Visualizations

Caption: Workflow for the formulation of this compound-based spleen-targeting mRNA-LNPs.

Caption: Proposed mechanism of this compound-LNP mediated mRNA delivery to spleen cells.

Concluding Remarks

The this compound-based LNP platform represents a significant advancement in organ-selective mRNA delivery. The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate spleen-targeted mRNA therapeutics. Optimization of lipid ratios, mRNA dose, and delivery vehicle components may be necessary to achieve desired therapeutic outcomes for specific applications. As with all in vivo studies, appropriate ethical guidelines and animal care protocols must be strictly followed.

Application Notes and Protocols for Formulating 9A1P9 Lipid Nanoparticles for Liver Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, exemplified by their success in COVID-19 mRNA vaccines.[1] For therapies targeting the liver, LNPs can be engineered for preferential accumulation in hepatocytes. This is largely achieved through the interaction of apolipoprotein E (ApoE) on the LNP surface with the low-density lipoprotein receptor (LDLR) on hepatocytes.[2][3] The ionizable phospholipid 9A1P9 has demonstrated exceptional in vivo efficacy for liver-targeted mRNA delivery, significantly outperforming traditional phospholipids (B1166683) like DOPE and DSPC.[4][5] This document provides detailed application notes and protocols for the formulation of this compound-containing LNPs for robust liver targeting.

Principle of Liver Targeting with this compound LNPs

The selective delivery of this compound LNPs to the liver is primarily a receptor-mediated process. Upon intravenous administration, LNPs associate with endogenous ApoE in the bloodstream. The ApoE-LNP complex is then recognized by the LDLR, which is highly expressed on the surface of hepatocytes.[2][6] This interaction triggers endocytosis, leading to the internalization of the LNP and its therapeutic cargo into the hepatocyte. The acidic environment of the endosome protonates the ionizable this compound lipid, facilitating endosomal escape and the release of the nucleic acid payload into the cytoplasm to exert its therapeutic effect.[4][7]

Core Components for Liver-Targeting this compound LNPs

A typical formulation for liver-targeted this compound LNPs consists of four key lipid components:

| Component | Role |

| This compound | An ionizable phospholipid that is crucial for nucleic acid encapsulation and endosomal escape.[4][8] |

| Helper Lipid (e.g., 5A2-SC8) | An ionizable cationic lipid that works synergistically with this compound to enhance delivery efficacy to the liver.[4][9] |

| Cholesterol | Provides structural stability to the nanoparticle.[7] |

| PEG-Lipid (e.g., DMG-PEG2000) | A polyethylene (B3416737) glycol-conjugated lipid that controls particle size and prevents aggregation.[7][10] |

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of liver-targeting this compound LNPs based on published data.

Table 1: Formulation Parameters

| Parameter | Value | Reference |

| Lipid Molar Ratio (this compound:5A2-SC8:Cholesterol:DMG-PEG2000) | 25:30:30:1 | [9] |

| This compound to mRNA Weight Ratio | 18:1 | [9] |

| Total Flow Rate (TFR) - Representative | 12 mL/min | [7] |

| Flow Rate Ratio (Aqueous:Ethanol) - Representative | 3:1 | [10] |

Table 2: Physicochemical Characteristics (Representative)

| Parameter | Value | Reference |

| Particle Size (Z-average) | ~80 - 150 nm | [11][12] |

| Polydispersity Index (PDI) | < 0.2 | [11][12] |

| Zeta Potential | Slightly negative at neutral pH | [13] |

| mRNA Encapsulation Efficiency | > 90% | [10][13] |

Table 3: In Vivo Efficacy (Representative)

| Parameter | Observation | Reference |

| Organ Targeting | Predominantly liver | [4][5] |

| Relative Efficacy | 40- to 965-fold higher in vivo efficacy compared to DOPE and DSPC | [4] |

| Gene Silencing/Expression | Robust and specific in hepatocytes | [5][9] |

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions

-

This compound Stock Solution: Prepare a 10 mg/mL solution of this compound in ethanol (B145695).

-

5A2-SC8 Stock Solution: Prepare a 10 mg/mL solution of 5A2-SC8 in ethanol.

-

Cholesterol Stock Solution: Prepare a 10 mg/mL solution of cholesterol in ethanol.

-

DMG-PEG2000 Stock Solution: Prepare a 10 mg/mL solution of DMG-PEG2000 in ethanol.

-

Storage: Store all lipid stock solutions at -20°C.

Protocol 2: Formulation of this compound LNPs using Microfluidics

This protocol is designed for a microfluidic mixing system, such as the NanoAssemblr platform.

-

Prepare the Lipid Mixture (Organic Phase):

-

In a sterile microcentrifuge tube, combine the lipid stock solutions according to the molar ratio of 25:30:30:1 (this compound:5A2-SC8:Cholesterol:DMG-PEG2000).

-

Ensure the final lipid concentration in ethanol is appropriate for the microfluidic system (e.g., 10-20 mg/mL).

-

-

Prepare the Nucleic Acid Solution (Aqueous Phase):

-

Dilute the mRNA cargo in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration. The final this compound to mRNA weight ratio should be 18:1.

-

-

Set up the Microfluidic System:

-

Prime the microfluidic cartridge with ethanol and the aqueous buffer according to the manufacturer's instructions.

-

Set the Total Flow Rate (TFR) to a representative value, for example, 12 mL/min.[7]

-

Set the Flow Rate Ratio (FRR) of the aqueous phase to the organic phase to a representative value, for example, 3:1.[10]

-

-

Formulate the LNPs:

-

Load the lipid mixture and the nucleic acid solution into their respective syringes.

-

Initiate the mixing process on the microfluidic device. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

-

Purification:

-

Immediately after formulation, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10 kDa MWCO) for at least 18 hours to remove ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 3: Characterization of this compound LNPs

-

Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP sample in PBS.

-

Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).

-

-

Zeta Potential Measurement:

-

Dilute the LNP sample in deionized water or a low salt buffer.

-